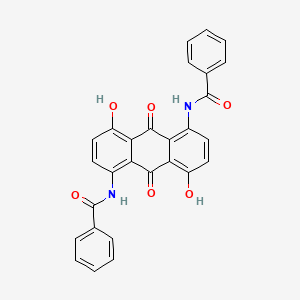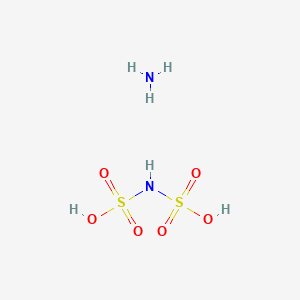
Imidodisulfuric acid--ammonia (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidodisulfuric acid–ammonia (1/1) is a compound that combines imidodisulfuric acid with ammonia in a 1:1 ratio
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of imidodisulfuric acid–ammonia (1/1) typically involves the reaction of imidodisulfuric acid with ammonia under controlled conditions. The reaction is usually carried out in an aqueous medium, where imidodisulfuric acid is dissolved, and ammonia gas is bubbled through the solution. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired compound.
Industrial Production Methods
Industrial production of imidodisulfuric acid–ammonia (1/1) follows similar principles but on a larger scale. The process involves the use of industrial reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as crystallization or filtration to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
Imidodisulfuric acid–ammonia (1/1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different sulfur-containing products.
Reduction: It can be reduced under specific conditions to yield simpler sulfur compounds.
Substitution: The ammonia group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in the reactions of imidodisulfuric acid–ammonia (1/1) include oxidizing agents like chlorine and bromine, reducing agents such as hydrogen, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product.
Major Products
The major products formed from the reactions of imidodisulfuric acid–ammonia (1/1) depend on the type of reaction. For example, oxidation reactions may yield sulfuric acid and other sulfur oxides, while reduction reactions may produce simpler sulfur compounds like hydrogen sulfide.
Aplicaciones Científicas De Investigación
Imidodisulfuric acid–ammonia (1/1) has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used in the production of fertilizers, as well as in other industrial processes where sulfur compounds are required.
Mecanismo De Acción
The mechanism of action of imidodisulfuric acid–ammonia (1/1) involves its interaction with molecular targets and pathways in the system it is applied to. For example, in biological systems, it may interact with enzymes and proteins, affecting their function and activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to imidodisulfuric acid–ammonia (1/1) include other sulfur-containing compounds such as sulfamic acid, ammonium sulfate, and various imidazole derivatives.
Uniqueness
Imidodisulfuric acid–ammonia (1/1) is unique due to its specific combination of imidodisulfuric acid and ammonia, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Conclusion
Imidodisulfuric acid–ammonia (1/1) is a compound with diverse applications in chemistry, biology, medicine, and industry Its unique chemical properties and reactivity make it a valuable compound for various scientific research and industrial processes
Propiedades
Número CAS |
6324-69-2 |
|---|---|
Fórmula molecular |
H6N2O6S2 |
Peso molecular |
194.19 g/mol |
Nombre IUPAC |
azane;sulfosulfamic acid |
InChI |
InChI=1S/H3NO6S2.H3N/c2-8(3,4)1-9(5,6)7;/h1H,(H,2,3,4)(H,5,6,7);1H3 |
Clave InChI |
MBDWLVJKYHECGF-UHFFFAOYSA-N |
SMILES canónico |
N.N(S(=O)(=O)O)S(=O)(=O)O |
Números CAS relacionados |
13597-84-7 27441-86-7 13765-49-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


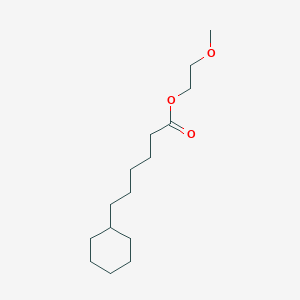

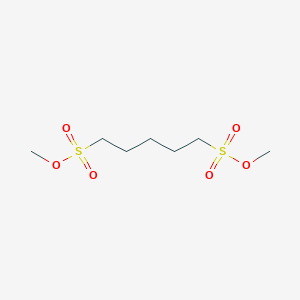
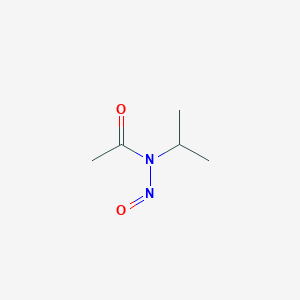
![3,4,6-Trichloro-2-[(2,3,5-trichloro-6-methoxyphenyl)methyl]phenol](/img/structure/B14731641.png)
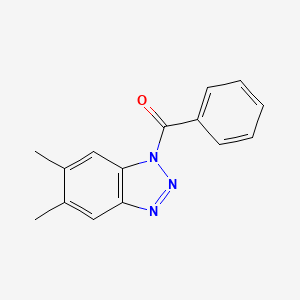
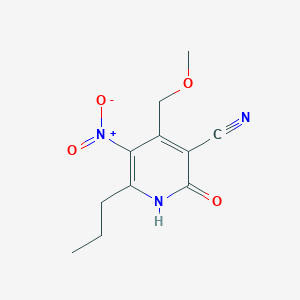
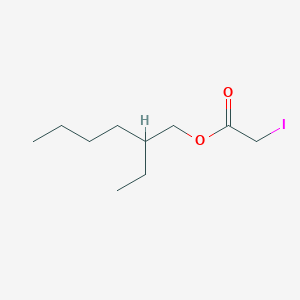
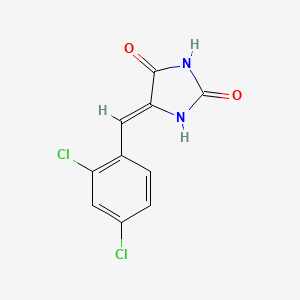
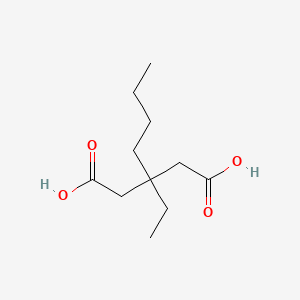
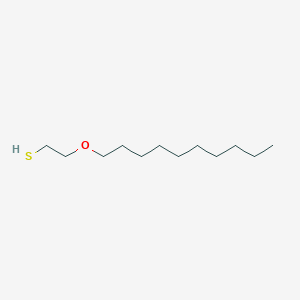
![(1S,2R,3S,6R)-3,7,7-trimethylbicyclo[4.1.0]heptan-2-ol](/img/structure/B14731679.png)
![N-[[benzyl-[(5-methylthiophen-2-yl)methyl]carbamoyl]methyl]-4-fluoro-N-tert-butyl-benzamide](/img/structure/B14731684.png)
